molecular formula C11H16N2O2 B1325002 N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 898561-71-2

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide

Cat. No.: B1325002
CAS No.: 898561-71-2
M. Wt: 208.26 g/mol
InChI Key: CYKIARCTGVETIR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and an amide group at the 4-position The compound also features a 2,2-dimethyl-propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Amidation: The final step involves the formation of the amide bond. This can be accomplished by reacting the methoxylated pyridine with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.

Major Products

    Oxidation: Formation of N-(2-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide.

    Reduction: Formation of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamine.

    Substitution: Formation of N-(2-Halo-pyridin-4-yl)-2,2-dimethyl-propionamide.

Scientific Research Applications

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
  • N-(2-Halo-pyridin-4-yl)-2,2-dimethyl-propionamide
  • N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamine

Uniqueness

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The compound’s specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIARCTGVETIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640092
Record name N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-71-2
Record name N-(2-Methoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898561-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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